p-Methoxybenzylidene p-phenylazoaniline

Description

Significance of Schiff Bases in Contemporary Chemical Research

Schiff bases, or azomethines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (–C=N–). researchgate.net First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net The significance of Schiff bases in modern chemical research is extensive and multifaceted. Their synthetic flexibility and the relative ease of their preparation have made them a cornerstone in coordination chemistry, where they form stable complexes with a wide range of metal ions. researchgate.net

In the realm of materials science, Schiff bases are integral to the development of a variety of functional materials. cymitquimica.comnih.gov Their unique optical and electronic properties make them suitable for applications in sensors, molecular switches, and electronic devices. cymitquimica.com Furthermore, the incorporation of Schiff base moieties into polymer backbones can impart desirable thermal stability and mechanical properties. The versatility of their molecular structure allows for fine-tuning of their properties, making them a subject of ongoing research for applications in catalysis, and as liquid crystal materials. cymitquimica.comnih.gov

The Role of Azo Compounds in Functional Materials Development

Azo compounds, which are characterized by the –N=N– functional group, are another class of molecules with profound importance in materials science. nih.gov Historically, their most prominent application has been in the dye and pigment industry, where their ability to absorb light in the visible spectrum gives rise to vibrant colors. nih.gov Aromatic azo compounds, in particular, are known for their stability and are used in a vast array of commercial dyes. nih.gov

Beyond their use as colorants, the photochromic nature of some azo compounds, which allows for reversible trans-cis isomerization under light irradiation, has opened up avenues for the development of "smart" materials. This photo-responsiveness is harnessed in applications such as optical data storage, molecular switches, and light-controllable liquid crystal alignment. In recent years, azo compounds have also been investigated as active components in organic electrode materials for batteries, demonstrating their potential in energy storage technologies.

Structural Classification and Nomenclature of p-Methoxybenzylidene p-phenylazoaniline within Azo-Schiff Base Systems

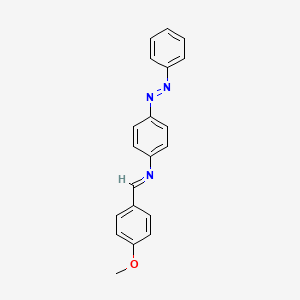

This compound is a molecule that incorporates both an azomethine (Schiff base) linkage and an azo group, placing it within the classification of azo-Schiff base systems. Its chemical structure consists of a central aniline (B41778) core, which is substituted at the para position with a phenylazo group (–N=NC₆H₅). The nitrogen of the aniline is part of an imine functional group, formed by condensation with p-anisaldehyde (4-methoxybenzaldehyde).

The systematic IUPAC name for this compound is 1-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine . nist.gov However, it is also known by several other names, which often reflect its constituent parts. These synonyms include:

Anisal-p-aminoazobenzene nist.gov

N-(p-Methoxybenzylidene)-p-(phenylazo)aniline nist.gov

4-[(4-Methoxybenzylidene)amino]azobenzene nist.gov

The presence of both the azo and azomethine groups within a single, relatively rigid molecular structure is a key feature that predisposes such compounds to exhibit mesogenic behavior, i.e., to form liquid crystal phases.

Below is a table of the chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine |

| Molecular Formula | C₂₀H₁₇N₃O |

| Molecular Weight | 315.37 g/mol |

| CAS Number | 744-66-1 |

Historical Context and Evolution of Research on this compound and Related Mesogens

The study of liquid crystals, or "flüssige Kristalle," gained significant momentum in the early 20th century, largely through the pioneering work of the German chemist Daniel Vorländer. Around 1908, Vorländer and his research group had synthesized and characterized hundreds of compounds, establishing fundamental principles regarding the relationship between molecular structure and mesomorphic behavior. His work, summarized in his book "Kristallinisch-flüssige Substanzen," laid the groundwork for the systematic design of liquid crystalline materials.

Vorländer's research demonstrated that molecules with an elongated, rod-like shape were more likely to exhibit liquid crystalline phases. Compounds containing aromatic rings and rigid linking groups, such as the azo and azomethine moieties, were central to these early investigations. The synthesis of compounds like this compound, which combines these features, was a logical progression in the exploration of new mesogens. The typical synthesis involves the condensation of p-aminoazobenzene with p-anisaldehyde.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-24-20-13-7-16(8-14-20)15-21-17-9-11-19(12-10-17)23-22-18-5-3-2-4-6-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJXCFUTNROPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401038620 | |

| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744-66-1, 27287-91-8 | |

| Record name | N-[(4-Methoxyphenyl)methylene]-4-(2-phenyldiazenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzylidene p-phenylazoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-((methoxyphenyl)methylene)-4-(2-phenyldiazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027287918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisal-p-aminoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-[(methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methoxy-benzylidene)-(4-phenylazo-phenyl)-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of P Methoxybenzylidene P Phenylazoaniline

Strategies for the Synthesis of p-Methoxybenzylidene p-phenylazoaniline

The formation of the central imine (azomethine) bond is the key step in synthesizing this compound. This is typically achieved through the condensation of an aldehyde with a primary amine.

The most traditional and widely employed method for synthesizing this compound is the direct condensation of p-anisaldehyde (4-methoxybenzaldehyde) with 4-aminoazobenzene (B166484) (p-phenylazoaniline). This reaction is a classic example of Schiff base formation.

The process generally involves mixing equimolar amounts of the two reactants in a suitable organic solvent, such as ethanol (B145695) or methanol. The mixture is then heated under reflux for a period that can range from a few hours to several hours. The underlying mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the azomethine group. taylorfrancis.com In some procedures, continuous removal of the water formed during the reaction is employed to drive the equilibrium towards the product side, thereby increasing the yield. bibliotekanauki.pl The final product is typically isolated after cooling the reaction mixture, followed by filtration and recrystallization to obtain a pure crystalline solid.

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of Schiff bases, offering alternatives that reduce or eliminate the use of hazardous solvents and decrease energy consumption. tandfonline.comuokerbala.edu.iq

One prominent solvent-free method is grinding or mechanochemistry . This technique involves grinding a mixture of the solid reactants, p-anisaldehyde and 4-aminoazobenzene, in a mortar with a pestle at room temperature. bibliotekanauki.plpramanaresearch.org This physical process provides the energy needed to initiate the reaction, often resulting in high yields in a significantly shorter time frame compared to conventional solution-based methods. researchgate.netchemrxiv.org

Microwave-assisted synthesis is another powerful green technique. taylorfrancis.com By subjecting the reactants to microwave irradiation, either in a solvent-free state or with a minimal amount of a polar solvent, the reaction time can be dramatically reduced from hours to mere minutes. researchgate.net This efficiency stems from the direct and rapid heating of the reacting molecules by the microwave energy.

The following table provides a comparative overview of these synthetic approaches.

Table 1: Comparison of Synthetic Methodologies for Schiff Base Formation

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Condensation | Reflux in organic solvents (e.g., ethanol, methanol) for several hours. bibliotekanauki.pl | Well-established, simple setup. | Long reaction times, use of potentially toxic solvents, higher energy consumption. bibliotekanauki.pl |

| Solvent-Free Grinding | Grinding equimolar reactants in a mortar and pestle for 10-15 minutes at room temperature. bibliotekanauki.plresearchgate.net | Environmentally friendly (no solvent), rapid, high yields, simple work-up. chemrxiv.org | May not be suitable for all reactants, scalability can be a concern. |

| Microwave-Assisted Synthesis | Microwave irradiation for 5-10 minutes, often solvent-free or with a minimal amount of solvent. pramanaresearch.orgresearchgate.net | Extremely fast reaction rates, high yields, enhanced purity of products. tandfonline.com | Requires specialized microwave reactor equipment. |

Catalytic Methods in Azomethine Formation

The formation of the azomethine bond can be significantly accelerated through the use of catalysts. Acid catalysis is the most common approach. A small quantity of an acid, such as glacial acetic acid or p-toluenesulfonic acid, can be added to the reaction mixture. The catalyst functions by protonating the oxygen atom of the aldehyde's carbonyl group, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to the nucleophilic attack by the amine.

In line with green chemistry, researchers have explored the use of natural and biodegradable catalysts. For instance, fruit juices containing organic acids like citric and tartaric acid have proven to be effective catalysts for Schiff base synthesis. bibliotekanauki.pl Using a small amount of lemon juice, for example, can serve as a green, inexpensive, and readily available acid catalyst, promoting the reaction efficiently while avoiding the use of corrosive mineral acids. pramanaresearch.org

Derivatization Strategies for this compound Analogues

Modifying the core structure of this compound is crucial for fine-tuning its chemical and physical properties for specific applications. Derivatization can be achieved by introducing various functional groups or by extending its conjugated system.

A primary strategy for creating analogues of this compound is to use substituted derivatives of the initial reactants, p-anisaldehyde or 4-aminoazobenzene. By introducing different functional groups onto the aromatic rings of these precursors, the electronic, steric, and solubility properties of the final Schiff base can be systematically altered.

For example, introducing electron-donating groups (e.g., -OH, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) at various positions on the phenyl rings can modulate the molecule's electronic structure. This is a common approach for tuning the color and photophysical properties of azo compounds and Schiff bases. Similarly, attaching bulky substituents can influence the molecule's conformation and crystal packing. The synthesis of various oxazolone (B7731731) derivatives from p-anisaldehyde demonstrates its versatility as a starting block for creating more complex, functionalized molecules through condensation reactions. biointerfaceresearch.com

Extending the π-conjugated system of this compound can lead to materials with enhanced electronic and optical properties, suitable for applications in organic electronics. This can be accomplished through several synthetic routes.

One approach involves replacing the initial reactants with larger, polycyclic aromatic aldehydes or amines. For instance, using a naphthyl-based amine instead of p-phenylazoaniline would result in a Schiff base with a more extensive conjugated system.

A more advanced strategy involves a "precursor approach," where a soluble and stable precursor molecule is first synthesized and then converted into the final, highly conjugated target compound in a final step. beilstein-journals.org While not documented specifically for this compound, this methodology is used for creating large, planar π-systems and could be adapted. beilstein-journals.org This could involve synthesizing a version of the Schiff base containing reactive handles (e.g., halide atoms) that could undergo subsequent cross-coupling reactions (like Suzuki or Heck couplings) to link multiple units together, thereby forming oligomeric or polymeric conjugated materials.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Formula | Role in Synthesis |

|---|---|---|

| This compound | C₂₀H₁₇N₃O | Target Product |

| p-Anisaldehyde (4-methoxybenzaldehyde) | C₈H₈O₂ | Reactant (Aldehyde) |

| 4-Aminoazobenzene (p-phenylazoaniline) | C₁₂H₁₁N₃ | Reactant (Amine) |

| Ethanol | C₂H₅OH | Solvent |

| Methanol | CH₃OH | Solvent |

| Acetic Acid | C₂H₄O₂ | Catalyst |

| p-Toluenesulfonic acid | C₇H₈O₃S | Catalyst |

| Citric Acid | C₆H₈O₇ | Catalyst (in fruit juice) |

Preparation of Bis-Schiff Base Derivatives Incorporating the this compound Moiety

The synthesis of bis-Schiff base derivatives containing the this compound structural unit is a multi-step process that combines the methodologies of azo coupling and Schiff base condensation. These compounds are of interest due to their extended conjugation and potential applications in materials science and as ligands in coordination chemistry. The general strategy involves the reaction of a diamine with a stoichiometric amount of an aldehyde that already contains the azo and methoxybenzylidene functionalities.

A key precursor for this synthesis is an aldehyde bearing the p-phenylazoaniline moiety. A representative example of such an aldehyde is 2-hydroxy-3-methoxy-5-((4-methoxyphenyl)diazenyl)benzaldehyde. The synthesis of this azo-aldehyde can be achieved through the diazotization of p-anisidine, followed by a coupling reaction with 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) in an aqueous medium at low temperatures (0-5 °C). shirazu.ac.irnih.gov The resulting azo-aldehyde can then be purified by recrystallization from a suitable solvent like warm 95% ethanol. shirazu.ac.irnih.govresearchgate.net

The subsequent and final step is the condensation reaction between the purified azo-aldehyde and a selected aromatic or aliphatic diamine. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as absolute ethanol, often with a catalytic amount of glacial acetic acid to facilitate the imine formation. researchgate.net The reaction progress can be monitored using thin-layer chromatography (TLC). researchgate.netresearchgate.net Upon completion, the bis-Schiff base product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

An alternative method involves stirring the azo-aldehyde and the diamine in a solvent like dry dichloromethane (B109758) in the presence of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO4), at room temperature. nih.gov This method avoids heating and can be advantageous for sensitive substrates.

The general reaction scheme for the preparation of a bis-Schiff base derivative from a diamine and an azo-aldehyde is depicted below:

Scheme 1: General Synthesis of Bis-Schiff Base Derivatives

2 * (Azo-Aldehyde) + H₂N-R-NH₂ → (Azo-Aldehyde=N)-R-(N=Azo-Aldehyde) + 2 H₂O

The table below summarizes the reaction conditions for the synthesis of various bis-azo-Schiff bases, illustrating the versatility of the condensation reaction.

| Diamine Reactant | Aldehyde Reactant | Solvent | Catalyst | Reaction Time | Product Yield (%) | Reference |

| Ethane-1,2-diamine | Aromatic aldehydes/ketones | Ethanol | Acetic acid | 2-15 min (reflux) | Good | biointerfaceresearch.com |

| 1,4-Bis(3-aminopropyl)piperazine | 2-Hydroxy-1-naphthaldehyde | Methanol | - | 2 h (reflux) | High | mdpi.com |

| Various diamines | 2-Hydroxy-5-((4-substituted phenyl)diazenyl)benzaldehydes | Ethanol | - | 2 h (reflux) | - | semanticscholar.org |

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives, including the bis-Schiff bases, are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of purification method largely depends on the physical properties of the compound, such as its solubility and thermal stability, as well as the nature of the impurities.

Recrystallization is the most common and often the most effective method for purifying solid azo-Schiff base compounds. nih.govresearchgate.netresearchgate.netuobasrah.edu.iq This technique relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, particularly 95% or absolute ethanol, is frequently reported as a good recrystallization solvent for azo-Schiff bases. nih.govresearchgate.net The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried. For some compounds, a mixture of solvents, such as methanol-water, may be used to achieve the desired solubility profile. biointerfaceresearch.com

Column Chromatography is another powerful technique for the purification of azo-Schiff bases, especially when recrystallization is not effective or for separating mixtures of similar compounds. nih.gov However, care must be taken as some Schiff bases can be sensitive and may decompose on acidic stationary phases like silica (B1680970) gel. researchgate.net To mitigate this, several strategies can be employed:

Use of a modified stationary phase: NH-silica, which has a less acidic surface, can be a good alternative to standard silica gel for the purification of amine-containing compounds like Schiff bases. researchgate.net

Addition of a base to the eluent: A small amount of a volatile base, such as triethylamine, can be added to the eluent to neutralize the acidic sites on the silica gel, thus preventing the decomposition of the product. researchgate.net

Reversed-phase chromatography: This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is generally gentler on acid-sensitive compounds. researchgate.net The use of buffers in the mobile phase can improve the separation of ionic derivatives. biotage.com

The choice of eluent for column chromatography is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common eluent system for azo-Schiff bases is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as dichloromethane or ethyl acetate. nih.gov

The following table summarizes common purification techniques and the conditions reported for azo-Schiff bases and related compounds.

| Compound Type | Purification Method | Solvent/Eluent | Key Considerations | Reference |

| Azo-aldehyde | Recrystallization | Warm 95% Ethanol | - | nih.govresearchgate.net |

| Azo-Schiff bases | Recrystallization | Ethanol | - | nih.govresearchgate.net |

| Azo-Schiff bases | Column Chromatography | CH₂Cl₂/n-hexane (1:1 v/v) | Potential for decomposition on silica. | nih.gov |

| General Schiff bases | Recrystallization | Ethanol | Often sufficient for high purity. | researchgate.net |

| Ionic azo dyes | Reversed-phase Chromatography | Water/Methanol with buffer | Buffering improves retention and peak shape. | biotage.com |

| Acid-sensitive imines | Column Chromatography | NH-silica or standard silica with triethylamine | Prevents decomposition on the column. | researchgate.net |

After purification, the purity of the compound is typically assessed by techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (FT-IR, NMR, and Mass Spectrometry). researchgate.netresearchgate.net

Coordination Chemistry and Metallomesogen Applications

p-Methoxybenzylidene p-phenylazoaniline as a Ligand in Metal Complexes

The Schiff base, this compound, is a versatile organic compound that can act as a ligand in coordination chemistry. nih.gov Its molecular structure, featuring both an imine (-C=N-) and an azo (–N=N–) group, provides multiple potential coordination sites for metal ions. researchgate.netmdpi.com The presence of these functional groups, combined with aromatic rings, makes it a subject of interest for the synthesis of stable metal complexes. researchgate.net

Formation of Schiff Base Metal Complexes

Schiff bases, including those analogous to this compound, are synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. nih.govijnrd.org In the case of the title compound, this involves the reaction of p-anisaldehyde with p-aminoazobenzene. researchgate.net The resulting imine is a key functional group for complexation with metal ions. nih.gov

The formation of metal complexes typically occurs by reacting the Schiff base ligand with a metal salt in an appropriate solvent, often under reflux. rdd.edu.iqchemmethod.com The stoichiometry of the resulting complexes, such as 1:2 (metal:ligand), is common for bidentate Schiff base ligands. chemmethod.comfud.edu.ng The stability of these complexes is often enhanced by the chelate effect, where the multidentate ligand binds to the central metal ion to form a ring structure. ijnrd.org

Coordination Modes and Binding Sites

Schiff base ligands can coordinate to metal ions through the azomethine nitrogen atom. nih.gov In ligands derived from p-aminoazobenzene, the azo group introduces additional potential binding sites. Azo-Schiff base ligands can coordinate to metal ions through the nitrogen atom of the azomethine group and potentially one of the nitrogen atoms of the azo group, acting as a bidentate ligand. chemmethod.com The specific coordination mode can be influenced by the nature of the metal ion and the reaction conditions.

Synthesis and Characterization of Transition Metal Complexes of this compound Analogues

The synthesis of transition metal complexes with Schiff base ligands analogous to this compound typically involves the reaction of the ligand with metal salts like chlorides or acetates in an alcoholic medium. rdd.edu.iqresearchgate.net The resulting complexes are often colored, stable solids. fud.edu.ng

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties. These methods include FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. chemmethod.comrdd.edu.iq

Structural Analysis of Coordination Geometry

The coordination geometry of the metal center in these complexes can vary, with common geometries being tetrahedral, square planar, or octahedral, depending on the metal ion and the ligand-to-metal ratio. researchgate.netorientjchem.org For instance, in related azo-Schiff base complexes, Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) have been shown to form both four- and six-coordinate complexes. rdd.edu.iq The geometry is often proposed based on electronic spectra and magnetic moment data. orientjchem.org

Table 1: Coordination Geometries of Transition Metal Complexes with Azo-Schiff Base Ligands

| Metal Ion | Proposed Geometry | Coordination Number | Reference |

| Co(II) | Octahedral | 6 | orientjchem.org |

| Ni(II) | Octahedral | 6 | orientjchem.org |

| Cu(II) | Square Planar/Octahedral | 4/6 | researchgate.netorientjchem.org |

| Cr(III) | Octahedral | 6 | rdd.edu.iq |

| Mn(II) | Octahedral | 6 | rdd.edu.iq |

This table is generated based on data from analogous azo-Schiff base complexes.

Spectroscopic Signatures of Metal Complexation

Spectroscopic techniques provide key evidence for the formation of metal complexes.

FT-IR Spectroscopy: A key indicator of complex formation is the shift in the vibrational frequency of the azomethine group (ν(C=N)) in the ligand upon coordination to a metal ion. This band typically shifts to a lower frequency in the complex's spectrum compared to the free ligand. orientjchem.org The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. fud.edu.ngorientjchem.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The d-d transitions of the metal ions and charge transfer bands are observed, and their positions and intensities are characteristic of the specific geometry around the metal center. orientjchem.org

¹H NMR Spectroscopy: In diamagnetic complexes, the ¹H NMR spectra can confirm the coordination of the ligand. Shifts in the chemical shifts of the protons near the coordination sites, particularly the azomethine proton, are observed upon complexation. researchgate.net

Metallomesogenic Properties of this compound Complexes

Metallomesogens are metal-containing liquid crystals that have garnered significant attention due to the ability of the metal to influence the liquid crystalline properties of the material. researchgate.net The incorporation of a metal center into a liquid crystalline ligand can lead to new materials with unique optical, magnetic, and electronic properties. rdd.edu.iq

Azo-containing Schiff bases are promising candidates for the design of metallomesogens. researchgate.net The rigid, rod-like structure of molecules like this compound is conducive to the formation of liquid crystalline phases (mesophases). The introduction of a metal ion can stabilize these mesophases or induce new ones. The study of the liquid crystalline behavior of these complexes is typically carried out using polarized optical microscopy (POM) and differential scanning calorimetry (DSC). researchgate.net Research on analogous systems has shown that metal complexes of azo-Schiff base ligands can exhibit nematic or smectic liquid crystal phases. researchgate.net

Design Principles for Metal-Containing Liquid Crystals

The creation of metallomesogens from ligands like this compound is guided by several key design principles aimed at inducing or modifying liquid crystalline phases.

Ligand Structure: The inherent structure of the organic ligand is crucial. The rigid core of this compound, composed of three phenyl rings connected by imine and azo linkages, provides the necessary anisotropy for liquid crystal formation. The terminal methoxy (B1213986) group can also play a role in influencing the melting point and the stability of the mesophases.

Coordination Sites: The this compound ligand offers multiple potential coordination sites, including the nitrogen atoms of the azomethine and azo groups. The mode of coordination (e.g., bidentate, tridentate) will significantly impact the final structure of the metallomesogen. In many related azo-azomethine Schiff base complexes, coordination occurs through the nitrogen atom of the azomethine group and an oxygen atom from a suitably positioned hydroxyl group, if present. nih.gov In the case of the title compound, coordination would likely involve the imine and/or azo nitrogens.

Influence of Metal Coordination on Mesophase Behavior

The introduction of a metal center into a liquid crystalline or potentially liquid crystalline ligand has a profound effect on its mesophase behavior, including the types of phases observed and their transition temperatures.

Induction of Mesomorphism: In some cases, the organic ligand itself may not be liquid crystalline. The coordination of a metal ion can induce mesomorphism by organizing the ligands in a specific spatial arrangement that favors the formation of a liquid crystal phase.

Stabilization and Destabilization of Mesophases: The coordination of a metal can either stabilize or destabilize existing mesophases. For instance, the formation of a more rigid and linear complex can lead to an increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), indicating a stabilization of the mesophase. Conversely, if the metal coordination disrupts the favorable packing of the molecules, it can lead to a decrease in the clearing point or the complete suppression of the mesophase.

Modification of Mesophase Type: The geometry of the metal complex can favor the formation of different types of mesophases. For example, while a linear complex might exhibit nematic or smectic phases, a more disc-like complex could lead to the formation of columnar phases. Research on related azo-Schiff base systems has shown that the nature of the metal ion can influence the type of mesophase formed. nih.gov

Enhancement of Physical Properties: Beyond influencing the mesophase, the incorporated metal ion can bestow novel physical properties upon the material. These can include color, luminescence, and magnetic susceptibility, opening up possibilities for applications in displays, sensors, and data storage.

Photophysical Properties and Potential for Photoresponsive Materials

Photochromic Behavior in Related Azo-Schiff Bases

Photochromism in molecules like p-Methoxybenzylidene p-phenylazoaniline is rooted in the reversible transformation between two isomers with distinct absorption spectra. This phenomenon is a cornerstone for the development of light-sensitive materials.

The isomerization process involves a significant structural reorganization. The distance between the para-carbons of the phenyl rings attached to the azo group changes from approximately 9.0 Å in the E isomer to about 5.5 Å in the Z isomer. This change in molecular shape is fundamental to the macroscopic effects observed in materials containing these molecules.

The efficiency and kinetics of the E/Z isomerization can be influenced by the molecular environment and substitution patterns on the aromatic rings. For instance, the presence of a methoxy (B1213986) group (an electron-donating group) can affect the electronic properties of the azo bridge and thus modulate the isomerization behavior.

| Isomerization Process | Trigger | Wavelength Region | Resulting Isomer |

| E → Z | Light | Ultraviolet (π-π* transition) | Z (cis) |

| Z → E | Light or Heat | Visible (n-π* transition) or Thermal | E (trans) |

The Schiff base or anil part of the molecule introduces another important photophysical process: Excited State Intramolecular Proton Transfer (ESIPT). In Schiff bases containing a hydroxyl group ortho to the imine linkage, a rapid transfer of a proton from the hydroxyl group to the imine nitrogen can occur in the excited state. mdpi.commdpi.com This process leads to the formation of a transient keto-tautomer, which often has a large Stokes shift, meaning the fluorescence emission occurs at a significantly longer wavelength than the absorption. mdpi.comnih.gov

While this compound does not have the ortho-hydroxyl group necessary for the classic ESIPT mechanism, the imine nitrogen of the Schiff base moiety can still play a role in modulating the electronic properties of the molecule and influencing its excited state dynamics. In related Schiff bases, the proton transfer process is known to be extremely fast, occurring on the femtosecond timescale. researchgate.net The efficiency of ESIPT and subsequent fluorescence can be highly dependent on the molecular structure and the surrounding environment. For many Schiff bases, the fluorescence quantum yields are relatively low at room temperature but can increase at lower temperatures due to the reduction of non-radiative decay pathways. rsc.org

Optical Switching and Photo-Orientation Phenomena

The reversible isomerization of the azobenzene (B91143) unit in this compound can be harnessed for optical switching applications. When embedded in a polymer matrix or a liquid crystal host, the light-induced changes in the shape of the guest molecules can be translated into a change in the bulk properties of the material. nih.govnih.govnih.gov

Irradiation with polarized light can lead to photo-orientation. Azo dye molecules tend to align themselves perpendicular to the polarization direction of the incident light. nih.gov This is because molecules aligned parallel to the polarization have a higher probability of absorbing photons and undergoing isomerization. Over time, this selective excitation and isomerization lead to a net alignment of the molecules, which in turn can induce an optical anisotropy in the material, such as birefringence. This light-induced birefringence can be used to store optical information.

The process of photo-orientation is a dynamic one, involving a cycle of trans-cis-trans isomerization that ultimately results in a reorientation of the molecule's axis. nih.gov The efficiency of this process depends on factors such as the nature of the host matrix, the guest-host interactions, and the wavelength and intensity of the light. nih.gov

Light-Driven Control of Liquid Crystalline States

Given that this compound is a liquid crystalline material, its phase behavior can be manipulated by light. Historical data indicates that a synonym for this compound, Anisal-p-aminoazobenzene, exhibits liquid crystalline transitions at approximately 151-152 °C and 182-184 °C. The significant change in molecular shape during the E/Z isomerization of the azo group can disrupt the ordered packing of the liquid crystal phase. rsc.orgresearchgate.net

Irradiation with UV light can induce a transition from a more ordered liquid crystalline phase (e.g., nematic) to a less ordered isotropic phase at a constant temperature. rsc.orgmdpi.comresearchgate.net This is because the bent Z-isomers act as impurities that lower the clearing point of the liquid crystal. This photo-induced nematic-to-isotropic phase transition is reversible; upon cessation of the UV irradiation, the molecules thermally relax back to the E-isomer, and the nematic phase can be restored. mdpi.com This light-driven control over the phase of the material is a key feature for applications in optical shutters, smart windows, and other photonic devices. The kinetics of these light-induced mesophase transitions can occur on timescales of seconds. nih.gov

Advanced Materials Applications Excluding Biomedical/clinical

Integration of p-Methoxybenzylidene p-phenylazoaniline in Liquid Crystal Display Technologies

The compound, also known by its synonym Anisal-p-aminoazobenzene, has been identified as a nematic liquid crystal. tandfonline.comtandfonline.com This intrinsic property, combined with its chromophoric azo group, makes it a suitable candidate for integration into liquid crystal displays (LCDs), particularly in guest-host systems as a dichroic dye. Research has focused on understanding its molecular alignment and order within a liquid crystal matrix under the influence of external fields. researchgate.net

Studies utilizing proton magnetic resonance (PMR) have been conducted to evaluate the degree of order parameter (S) for Anisal-p-aminoazobenzene. tandfonline.comtandfonline.com The order parameter is a critical measure of the average orientation of the molecules along a common axis, which directly impacts the performance of a liquid crystal display. Furthermore, investigations into the molecular alignment in the presence of external magnetic and AC electric fields have used dielectric loss measurements to determine the extent of molecular orientation. researchgate.net These findings confirm that the molecule's alignment can be effectively controlled, a fundamental requirement for its use in display devices.

| Experimental Technique | Parameter Investigated | Relevance to LCD Technology | Finding |

| Proton Magnetic Resonance (PMR) | Degree of Order Parameter (S) | Determines the contrast and performance of guest-host displays. | The order parameter (S) for Anisal-p-aminoazobenzene was successfully evaluated, confirming its ordered behavior in the nematic phase. tandfonline.comtandfonline.com |

| Dielectric Loss Measurement | Molecular Alignment | Confirms the ability to switch the molecule's orientation with external fields. | The degree of molecular alignment could be controlled by both magnetic and electric fields. researchgate.net |

This table summarizes key research findings on this compound's properties relevant to liquid crystal applications.

Dichroic dyes are colored compounds that absorb light differently depending on their orientation relative to the polarization of the light. In a liquid crystal device, a dichroic dye (the "guest") is dissolved in a liquid crystal medium (the "host"). The host liquid crystal molecules align themselves with an applied electric field, and due to intermolecular forces, they compel the guest dye molecules to align with them.

When the dye molecules are oriented parallel to the electric vector of polarized light, they absorb the light, resulting in a colored or dark state. When oriented perpendicularly, they absorb little to no light, creating a transparent or light state. The efficiency of a dichroic dye is quantified by its dichroic ratio—the ratio of its absorbance parallel and perpendicular to the polarization axis—which is directly related to the dye's order parameter. As an azo dye with a rod-like structure, this compound is structurally suited to function as a positive dichroism dye, where the primary electronic transition moment is along the long molecular axis.

Guest-host systems represent a type of LCD that utilizes the aforementioned mechanism of a dichroic dye dissolved in a liquid crystal host. These displays offer several advantages, including a wider viewing angle and potentially simpler construction as they may require fewer polarizers compared to traditional twisted nematic displays. The performance of a guest-host display is critically dependent on the properties of the guest dye, such as its solubility in the host, chemical stability, and a high order parameter. The demonstrated nematic behavior and controllable alignment of this compound make it a viable candidate for such guest-host applications. tandfonline.comresearchgate.net

Applications in Optical and Optoelectronic Materials

The development of materials with strong nonlinear optical (NLO) properties is essential for technologies like optical computing, high-speed data communication, and frequency conversion. Organic molecules with specific structural features have emerged as highly promising NLO materials.

NLO materials interact with intense electromagnetic fields, like those from a laser, to produce new fields with altered frequencies, phases, or amplitudes. The key to a molecule's NLO response lies in its molecular hyperpolarizability (β for second-order effects and γ for third-order effects). Large hyperpolarizability values are typically found in molecules with:

An extended π-conjugated system that allows for electron delocalization.

The presence of electron-donating groups (donors) and electron-accepting groups (acceptors) at opposite ends of the conjugated system (a D-π-A structure).

This compound possesses the requisite structural features for a potent NLO material. Its molecular framework provides a basis for significant NLO activity.

| Structural Feature | Component in this compound | Role in NLO Activity |

| Electron Donor (D) | p-Methoxy group (-OCH₃) | Pushes electron density into the conjugated system. |

| π-Conjugated Bridge (π) | Benzylidene ring, imine (-CH=N-), phenylazo group (-N=N-C₆H₄-) | Facilitates charge transfer from the donor to the acceptor part of the molecule. |

| Electron Acceptor (A) | Phenylazoaniline moiety | Pulls electron density across the molecule, creating a large change in dipole moment upon excitation. |

This table outlines the structural components of this compound that contribute to its potential as a nonlinear optical material.

The combination of the electron-donating methoxy (B1213986) group with the extensive, electron-accepting phenylazoaniline system, connected via a Schiff base, creates a strong intramolecular charge-transfer character. This configuration is a well-established design principle for enhancing second-order NLO susceptibility. While its structure is highly indicative of NLO properties, specific experimental or theoretical values for its hyperpolarizability are not widely reported in the surveyed literature.

Chemo/Optical Sensor Development

Chemosensors are molecules designed to detect the presence of specific chemical species (analytes) by producing a measurable signal, such as a change in color or fluorescence. The design of these sensors typically involves two key components: a receptor unit that selectively binds the target analyte and a signaling unit (chromophore) that reports the binding event.

The structure of this compound contains several features that make it a theoretical candidate for the development of chemo/optical sensors. The principle relies on the interaction between the analyte (e.g., a metal ion or an anion) and the potential binding sites within the molecule. This binding event perturbs the electronic structure of the conjugated π-system, leading to a change in its light-absorbing properties, which can be detected visually or with a spectrophotometer.

The molecule possesses several heteroatoms with lone pairs of electrons, which can act as Lewis basic sites for coordinating with metal ions.

| Potential Binding Site | Location in Molecule | Rationale |

| Imine Nitrogen | -CH=N - | The lone pair on the nitrogen atom can coordinate with metal cations. |

| Azo Group Nitrogens | -N =N - | Both nitrogen atoms have lone pairs and can participate in chelation. |

| Methoxy Oxygen | -O-CH₃ | The oxygen atom's lone pairs can also serve as a potential coordination site. |

This table identifies the potential sites within the this compound structure for binding with metal ions.

The binding of a metal ion to one or more of these sites would induce a significant electronic redistribution within the molecule's extensive chromophore, likely causing a noticeable color change. This mechanism forms the basis of colorimetric sensing. Similarly, for anion sensing, hydrogen bond donor sites could be incorporated into the molecular structure to interact with anions, causing a similar optical response. While the inherent structure of this compound is well-suited for these applications, specific studies demonstrating its efficacy as a chemosensor for particular ions were not found in the surveyed research.

Future Research Directions and Emerging Opportunities

Exploration of New Derivatization Pathways for Enhanced Properties

Future research will likely focus on the strategic chemical modification of the p-Methoxybenzylidene p-phenylazoaniline backbone to enhance its material properties. The synthesis of new derivatives by introducing various functional groups is a key strategy to tailor its mesomorphic and optical characteristics. mdpi.com

Researchers can explore several derivatization pathways:

Modification of Terminal Groups: Introducing different substituents at the terminal ends of the molecule can significantly influence its liquid crystalline behavior. For instance, varying the length of terminal alkyloxy chains (in place of the existing methoxy (B1213986) group) is a well-established method to control mesophase type and thermal stability. nih.govresearchgate.net Longer chains generally tend to stabilize more ordered smectic phases over a wider temperature range. nih.gov

Introduction of Lateral Substituents: Adding atoms or small groups (like fluorine or methyl) to the sides of the molecular core can alter the molecule's shape, polarity, and intermolecular interactions, thereby influencing its melting point and liquid crystal phase behavior.

Core Structure Modification: Replacing one of the phenyl rings with a heterocyclic system (e.g., pyridine, thiophene) could introduce new electronic and steric properties, potentially leading to novel mesophases or enhanced non-linear optical responses. mdpi.com Research into Schiff bases containing heterocyclic units has shown this to be a viable path for creating materials with unique characteristics. mdpi.com

The goal of such synthetic endeavors is to create a library of compounds with systematically varied properties, enabling a deeper understanding of the structure-property relationships in azo-Schiff base materials. researchgate.net

Advanced Computational Modeling of Complex Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level, guiding synthetic efforts and accelerating discovery. eurekaselect.com

Density Functional Theory (DFT): DFT calculations are essential for investigating the fundamental properties of the molecule. researchgate.net Future studies can use DFT to determine optimized molecular geometry, analyze the frontier molecular orbitals (HOMO-LUMO) to understand charge transfer and reactivity, and calculate the molecular electrostatic potential (MEP) to predict intermolecular interaction sites. nih.govresearchgate.net These calculated parameters can be correlated with experimentally observed properties, such as thermal stability and mesomorphic behavior. tandfonline.comrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the collective behavior of many molecules, providing insight into the formation and stability of liquid crystal phases. rsc.org By simulating the system at different temperatures, researchers can predict phase transition temperatures and visualize the molecular arrangement in nematic or smectic phases.

Machine Learning (ML): Emerging ML and artificial neural network models can predict material properties directly from chemical structures. acs.orgmdpi.com By training models on large datasets of known liquid crystals, it could become possible to predict the clearing temperature and other mesomorphic properties of novel derivatives of this compound before they are synthesized, saving significant time and resources. acs.orgtandfonline.com

A comparison of key parameters often investigated through DFT for Schiff base liquid crystals is presented in the table below.

| Computational Parameter | Significance in Liquid Crystal Design | Typical Application |

| Optimized Molecular Geometry | Determines molecular shape, planarity, and aspect ratio, which are crucial for forming liquid crystal phases. nih.gov | Correlates calculated bond lengths and angles with experimental X-ray data; predicts molecular planarity. nih.gov |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and the energy required for electronic transitions, affecting its optical properties. researchgate.net | A smaller energy gap can be related to higher reactivity and potential for non-linear optical behavior. rsc.org |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying sites for intermolecular interactions that stabilize mesophases. nih.gov | Predicts how molecules will pack in a condensed phase and guides the design of molecules with specific alignments. researchgate.net |

| Dipole Moment & Polarizability | Influences the dielectric anisotropy and electro-optical response of the material. nih.gov | High dipole moments can lead to strong intermolecular forces, affecting phase stability and response to electric fields. nih.govmdpi.com |

Development of Hybrid Materials Incorporating this compound

Integrating this compound into larger material systems can create hybrid materials with synergistic or entirely new functionalities.

Polymer Composites: Dispersing or chemically bonding the molecule within a polymer matrix can lead to the development of photo-responsive films. For example, azo dye-containing polymers are used for the photoalignment of liquid crystals, where polarized light controls the orientation of the liquid crystal molecules at the polymer surface. nih.gov Azo-Schiff base polymer dyes have also been synthesized to create materials with high thermal stability. hacettepe.edu.tr

Nanoparticle Hybrids: Anchoring this compound onto the surface of nanoparticles (e.g., metal oxides like CeO2 or quantum dots) could yield novel photoswitchable nanomaterials. nih.gov Such hybrids could find use in solar energy storage, where the molecule acts as a light harvester and the nanoparticle provides a stable scaffold. nih.gov

Metal-Organic Frameworks (MOFs): Designing MOFs that use a derivative of this compound as the organic linker could create crystalline materials with built-in photoswitchable and liquid crystalline properties. This approach offers a high degree of control over the material's structure and porosity. tandfonline.com

Investigation of Multifunctional Properties (e.g., Photo-Switchable Liquid Crystals, Electro-Optical Materials)

The combination of the azo and Schiff base moieties within a single molecule makes this compound a prime candidate for multifunctional materials.

Photo-Switchable Liquid Crystals: The azobenzene (B91143) unit is a well-known photoswitch that undergoes reversible trans-cis isomerization upon irradiation with light of specific wavelengths (typically UV for trans-to-cis and visible light or heat for the reverse). researchgate.netrsc.org In a liquid crystal matrix, this molecular shape change can disrupt or alter the liquid crystalline order. This phenomenon could be harnessed to create materials where the phase transition temperature is controlled by light, or for applications in photo-tunable optical devices like dynamic lenses and filters. rsc.orgnih.gov

Electro-Optical Materials: The elongated, polarizable structure of Schiff base liquid crystals makes them responsive to external electric fields, the fundamental property behind liquid crystal displays (LCDs). Future research could investigate the dielectric anisotropy and electro-optic switching behavior of this compound, exploring its potential for use in display technologies or as a component in advanced optical modulators.

Methodological Advancements in Characterization at the Nanoscale

While bulk characterization methods are essential, understanding the behavior of this compound in thin films and at interfaces requires advanced nanoscale techniques.

Scanning Probe Microscopy: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the surface topography and molecular organization of thin films with sub-nanometer resolution. researchgate.netmdpi.com Future work could use AFM to study the self-assembly of this compound on different substrates, revealing how molecules orient themselves and form domains. researchgate.netwpi.edu AFM can also probe the mechanical properties of these films. wpi.edu

Advanced Spectroscopic Techniques: Techniques like Tip-Enhanced Raman Spectroscopy (TERS) and nano-infrared (AFM-IR) spectroscopy can provide chemical information at the nanoscale. mdpi.com These methods could be employed to study the chemical composition and molecular orientation within different domains of a thin film or to monitor the trans-cis isomerization in individual molecules or small clusters.

Cross-Sectional Analysis: For multilayer devices, techniques like cross-sectional SEM and Transmission Electron Microscopy (TEM), along with focused ion beam (FIB) milling for sample preparation, are crucial for visualizing the structure and integrity of individual layers. mdpi.com

Theoretical Predictions for Novel Structural Motifs and Applications

A forward-looking research direction involves moving beyond the analysis of existing structures to the de novo design of novel molecules based on the this compound framework. By combining knowledge of structure-property relationships with advanced computational tools, researchers can theoretically design and screen new structural motifs for specific, targeted applications. rsc.org This "inverse design" approach might involve:

Using quantum chemistry to predict the optical and electronic properties of hypothetical derivatives.

Employing machine learning models to forecast the liquid crystal phase behavior and transition temperatures of newly designed molecules. mdpi.comtandfonline.com

Designing molecules with optimized geometries for enhanced photo-switching efficiency or greater non-linear optical response.

This synergy between theoretical prediction and targeted synthesis represents a powerful paradigm for the future discovery of next-generation materials derived from the versatile azo-Schiff base scaffold.

Q & A

Q. What are the established synthetic routes for PMBP, and how can reaction conditions be optimized for academic research?

PMBP is synthesized via condensation reactions between substituted anilines and nitrosobenzene derivatives. A common method involves the methylation of p-phenylazoaniline followed by purification via column chromatography and recrystallization . Key variables include reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol or dimethylformamide), and stoichiometric ratios. Optimization requires monitoring by thin-layer chromatography (TLC) and ensuring anhydrous conditions to avoid side reactions. Post-synthesis, purity is confirmed via melting point analysis and NMR spectroscopy .

Q. How is the molecular structure of PMBP characterized using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) reveals PMBP’s monoclinic unit cell (space group P2₁/c) with lattice parameters a = 9.77 Å, b = 23.65 Å, c = 15.64 Å, and β = 112.4°. The asymmetric unit contains two independent molecules, one exhibiting partial positional disorder due to rotational conformers of the methoxybenzylidene group. This disorder is resolved via least-squares refinement and direct methods, providing insights into molecular packing (antiparallel herringbone arrangement) .

Q. What spectroscopic methods are most effective for analyzing PMBP’s electronic and magnetic properties?

Proton NMR (¹H NMR) in deuterated chloroform or DMSO identifies key resonances: the methoxy proton at δ 3.8–4.0 ppm, azobenzene protons at δ 7.2–7.8 ppm, and aromatic protons at δ 6.5–7.5 ppm. UV-Vis spectroscopy (λmax ~ 350–450 nm) characterizes π→π* transitions in the azobenzene moiety. Magnetic susceptibility is measured using superconducting quantum interference devices (SQUID), with corrections for diamagnetic contributions .

Q. How does PMBP’s liquid crystalline behavior correlate with its molecular geometry?

PMBP exhibits nematic phase behavior due to its rigid, elongated structure and intermolecular π-π stacking. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., crystal-to-nematic at ~120°C), while polarized optical microscopy (POM) visualizes birefringent textures. Computational modeling (e.g., density functional theory, DFT) predicts molecular dipole alignment under external fields .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported anisotropic magnetic susceptibility data for PMBP?

Discrepancies arise from variations in sample phase (liquid vs. solid) and magnetic field strength (0.1–10 T). Solid-state measurements via SQUID magnetometry must account for crystallographic anisotropy and domain alignment. In liquid phases, field-frequency dependence (e.g., 1–100 kHz) should be correlated with molecular rotational diffusion rates. Calibration against standard reference materials (e.g., Mn₂O₃) ensures data reproducibility .

Q. What advanced computational methods model PMBP’s partial positional disorder in crystal structures?

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) or hybrid quantum mechanics/molecular mechanics (QM/MM) can model rotational conformers of the methoxybenzylidene group. Refinement against SC-XRD data with split-site occupancy factors (e.g., 70:30 ratio) improves accuracy. Pair distribution function (PDF) analysis further validates dynamic disorder in polycrystalline samples .

Q. How do substituent effects (e.g., methoxy vs. cyano groups) alter PMBP’s photophysical properties?

Comparative studies with analogs like p-cyanoazobenzene (2f) reveal that electron-donating groups (e.g., methoxy) redshift UV-Vis absorption due to enhanced conjugation. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures oxidation potentials. Theoretical calculations (TD-DFT) correlate substituent electronegativity with HOMO-LUMO gaps .

Q. What experimental designs mitigate aggregation-induced quenching in PMBP’s fluorescence studies?

Aggregation is minimized using low-concentration solutions (<10⁻⁵ M) in high-polarity solvents (e.g., acetonitrile) or by incorporating bulky substituents. Förster resonance energy transfer (FRET) paired with fluorescence correlation spectroscopy (FCS) quantifies intermolecular interactions. Surface-enhanced Raman spectroscopy (SERS) on gold nanoparticles reduces quenching artifacts .

Q. How does PMBP’s magnetic anisotropy relate to its potential in spintronic applications?

Anisotropy arises from spin-orbit coupling in the azobenzene moiety and is quantified via angular-dependent magnetometry. Spin-polarized scanning tunneling microscopy (SP-STM) maps localized spin states on PMBP thin films. Theoretical models (e.g., Hubbard Hamiltonian) predict magnetoresistance behavior in molecular junctions .

Q. What strategies address challenges in synthesizing PMBP derivatives with enhanced thermal stability?

Introducing sterically hindered groups (e.g., tert-butyl) or cross-conjugated motifs reduces thermal degradation. Thermogravimetric analysis (TGA) under nitrogen atmosphere monitors decomposition thresholds (>250°C). Solvothermal synthesis in ionic liquids (e.g., [BMIM][BF₄]) improves yield and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.